molecular formula C19H26N4O4 B10829284 Frunexian CAS No. 1803270-60-1

Frunexian

Cat. No.: B10829284
CAS No.: 1803270-60-1
M. Wt: 374.4 g/mol
InChI Key: NYPSZHLKEMYZKK-XFJVYGCCSA-N
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Preparation Methods

The synthetic routes and reaction conditions for EP-7041 are not extensively detailed in publicly available sources. it is known that EP-7041 is a small-molecule inhibitor, which suggests that its synthesis involves organic chemical reactions typically used in the preparation of small-molecule pharmaceuticals . Industrial production methods would likely involve standard pharmaceutical manufacturing processes, including chemical synthesis, purification, and formulation.

Chemical Reactions Analysis

EP-7041 undergoes various chemical reactions typical of small-molecule inhibitors. These reactions include:

    Oxidation and Reduction: EP-7041 may undergo oxidation and reduction reactions, which are common in the metabolism of small molecules.

    Substitution Reactions: These reactions involve the replacement of one functional group with another, which can occur during the synthesis or modification of EP-7041.

    Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, which can occur during the degradation of EP-7041.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions would depend on the specific conditions and reagents used.

Comparison with Similar Compounds

EP-7041 is unique in its selective inhibition of factor XIa, which distinguishes it from other anticoagulants that target different factors in the coagulation cascade. Similar compounds include:

EP-7041’s selective inhibition of factor XIa offers a potential advantage in reducing bleeding risks while effectively preventing thrombosis .

Properties

CAS No.

1803270-60-1

Molecular Formula

C19H26N4O4

Molecular Weight

374.4 g/mol

IUPAC Name

(2S,3R)-3-[(2-aminopyridin-4-yl)methyl]-1-[[(1R)-1-cyclohexylethyl]carbamoyl]-4-oxoazetidine-2-carboxylic acid

InChI

InChI=1S/C19H26N4O4/c1-11(13-5-3-2-4-6-13)22-19(27)23-16(18(25)26)14(17(23)24)9-12-7-8-21-15(20)10-12/h7-8,10-11,13-14,16H,2-6,9H2,1H3,(H2,20,21)(H,22,27)(H,25,26)/t11-,14-,16+/m1/s1

InChI Key

NYPSZHLKEMYZKK-XFJVYGCCSA-N

Isomeric SMILES

C[C@H](C1CCCCC1)NC(=O)N2[C@@H]([C@H](C2=O)CC3=CC(=NC=C3)N)C(=O)O

Canonical SMILES

CC(C1CCCCC1)NC(=O)N2C(C(C2=O)CC3=CC(=NC=C3)N)C(=O)O

Origin of Product

United States

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